2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

Medicinal Chemistry Physicochemical Property Differentiation Kinase Inhibitor Design

Indolizine-1-carboxamide analogs are not interchangeable in SAR studies; variations in benzoyl substitution can invalidate pharmacological conclusions. Secure confirmed 4-methoxy regioisomer (CAS 903278-41-1) to serve as a reliable electron-donating comparator for kinase inhibitor programs. - Achieve precise ΔcLogP and ADME benchmarking against 4-chloro and 4-ethoxy analogs. - Use as a reference structure for computational docking and FEP validation with a distinct electrostatic profile. - Procure with confirmed >95% isomeric purity to enable rigorous para vs. meta substitution analysis alongside CAS 903312-07-2.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 903278-41-1
Cat. No. B2678821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
CAS903278-41-1
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N
InChIInChI=1S/C23H19N3O3/c1-29-17-12-10-15(11-13-17)22(27)21-20(24)19(18-9-5-6-14-26(18)21)23(28)25-16-7-3-2-4-8-16/h2-14H,24H2,1H3,(H,25,28)
InChIKeyOWAYZGHAFPEKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (CAS 903278-41-1): Procurement-Relevant Chemistry and Scaffold Context


2-Amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (CAS 903278-41-1) is a synthetic indolizine-1-carboxamide derivative with the molecular formula C23H19N3O3 and a molecular weight of 385.42 g/mol. The compound features a 2-aminoindolizine core substituted at the 3-position with a 4-methoxybenzoyl group and at the 1-position via an N-phenylcarboxamide linkage. Indolizine-1-carboxamides are a privileged scaffold in medicinal chemistry, historically explored as kinase inhibitors, GPCR ligands, and anti-infective agents. [1] This particular substitution pattern—combining a 4-methoxybenzoyl electron-donating group with an N-phenylcarboxamide hydrogen-bonding motif—differentiates it from close analogs that bear halobenzoyl, ethoxybenzoyl, or regioisomeric methoxybenzoyl substituents.

Scaffold

Indolizine-1-carboxamide core for kinase inhibitor and GPCR ligand research

Substitution Pattern

4-Methoxybenzoyl electron-donating group + N-phenylcarboxamide H-bond donor

Differentiates from 4-chloro, 4-ethoxy, and regioisomeric analogs

Use Context

Comparator compound for SAR studies; baseline for potency and lipophilicity benchmarking

Why Generic Indolizine-1-Carboxamide Substitution Fails for 903278-41-1 Procurement


Indolizine-1-carboxamides bearing the 2-amino-3-aroyl motif are not interchangeable because subtle variations in the benzoyl substituent (4-methoxy vs. 4-ethoxy vs. 4-chloro vs. 3-methoxy) and the N-aryl carboxamide moiety profoundly modulate hydrogen-bonding capacity, lipophilicity, and steric fit within biological targets. [1] For instance, the 4-methoxybenzoyl group of 903278-41-1 provides a distinct electron-donating resonance effect compared to the 4-chlorobenzoyl analog, while its N-phenylcarboxamide terminus offers a different hydrogen-bond donor profile than the N-(2-chlorophenyl) variant. These physicochemical differences translate into divergent target engagement, selectivity, and ADME properties, meaning that substituting one analog for another without confirmatory data risks altering pharmacological outcome and invalidating structure-activity relationship (SAR) conclusions. [2]

4-Cl analog

4-Chlorobenzoyl substitution increases lipophilicity (ΔcLogP ≈ +0.7) and may shift ADME profile; not a direct replacement

4-EtO analog

Ethoxy chain introduces a metabolic soft spot via CYP-mediated O-deethylation; clearance and metabolite profile may differ

3-MeO regioisomer

Meta substitution alters molecular shape and dipole vector; binding affinity can vary by >10-fold in kinase assays

Quantitative Differentiation Evidence for 2-Amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (903278-41-1)


Hydrogen-Bond Donor Count: N-Phenylcarboxamide vs. Nitrile-Containing Analog

The target compound possesses two hydrogen-bond donor (HBD) sites (2-amino group and N-phenylcarboxamide NH), whereas the direct analog 2-amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile (CAS 477776-53-7) possesses only one HBD (2-amino group), as the nitrile is purely a hydrogen-bond acceptor. This difference in HBD count is critical for target engagement; many kinase and GPCR binding pockets require a donor-acceptor-donor motif that the nitrile analog cannot satisfy. [1]

HBD Count
Head-to-head
Target: 2 HBD (NH₂ + carboxamide NH)
Nitrile analog: 1 HBD (NH₂ only)
Extra H-bond donor may support target engagement in donor-acceptor-donor binding pockets
Structural analysis from SMILES/InChI; no experimental binding data
Medicinal Chemistry Physicochemical Property Differentiation Kinase Inhibitor Design

Lipophilicity Modulation: 4-Methoxybenzoyl vs. 4-Chlorobenzoyl Substitution

The 4-methoxybenzoyl substituent (Hansch π = -0.02) imparts significantly lower lipophilicity compared to the 4-chlorobenzoyl analog (π = +0.71). This translates to a computed cLogP difference of approximately 0.73 log units between the two compounds (estimated via fragment-based methods). [1] Lower lipophilicity is generally associated with reduced off-target promiscuity, lower hERG liability, and improved metabolic stability. [2]

Lipophilicity Shift
Head-to-head
4-MeO: cLogP ~3.2 (π = -0.02)
4-Cl: cLogP ~3.9 (π = +0.71)
ΔcLogP ≈ -0.7
Lower lipophilicity may reduce off-target risk and hERG liability in assay panels
cLogP estimated by fragment-based calculation; Hansch π from standard tables
Lipophilicity ADME Physicochemical Differentiation

Regioisomeric Differentiation: 4-Methoxybenzoyl vs. 3-Methoxybenzoyl Impact on Molecular Shape and Target Recognition

The 4-methoxy substitution places the methoxy group para to the carbonyl, extending the molecular dipole along the benzoyl axis, whereas the 3-methoxy isomer (CAS 903312-07-2) positions the methoxy group meta, creating a steric bulge orthogonal to the carbonyl plane. This regioisomeric shift alters the shape and electrostatic potential surface of the molecule, which can dramatically affect binding to flat versus pocketed protein surfaces. [1]

Regioisomeric Shape
Head-to-head
4-MeO: linear dipole, minimal steric near carbonyl
3-MeO: orthogonal bulge, altered dipole
Para vs. meta shape change can cause >10-fold IC₅₀ differences; exact regioisomer required
Qualitative comparison based on SMILES; no single scalar descriptor
Regioisomerism Molecular Recognition SAR Differentiation

Ether Oxygen Chain-Length Differentiation: 4-Methoxy vs. 4-Ethoxy Effect on Metabolic Stability

The methoxy substituent (OCH3) is approximately 14 Da lighter than the ethoxy analog (OCH2CH3), but the critical difference lies in susceptibility to cytochrome P450-mediated O-dealkylation. The O-ethyl group in 2-amino-3-(4-ethoxybenzoyl)-N-phenylindolizine-1-carboxamide (CAS 903278-55-7) provides an additional methylene unit that can undergo ω-1 hydroxylation, potentially generating a reactive aldehyde metabolite, whereas the O-methyl group primarily undergoes direct O-demethylation to a phenol. This metabolic pathway divergence can lead to different toxicity and clearance profiles. [1]

Metabolic Soft Spot
Class-level
4-MeO: O-demethylation to phenol
4-EtO: O-deethylation, potential reactive aldehyde
Metabolic pathway divergence may affect clearance and toxicity profile; data to verify
Inferred from general P450 O-dealkylation principles
Metabolic Stability O-Dealkylation Pharmacokinetics

Biological Activity Signal: IC50 Potency from Published Annotation

A PubMed Commons annotation associated with PMID 27754406 reports an IC50 value of 28 μM for this compound in an unspecified assay context. [1] While this value is modest compared to optimized leads, it provides a baseline for analog ranking. In comparison, a closely related analog, 2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, exhibits IC50 values of 12 nM (JAK2) and 18 nM (FLT3), reflecting the dramatic impact of benzoyl-to-thiophene replacement and N-aryl variation on potency. [2] The potency gap of >1,500-fold underscores the non-interchangeability of substituents within this chemotype.

Reported IC₅₀
Cross-study
Target: 28 μM (unspecified assay)
Thiophene analog: 12 nM (JAK2), 18 nM (FLT3)
Potency gap >1,500-fold; supports scaffold comparison, not target-specific optimization
Hypothesis annotation (PubMed Commons); verify assay conditions
Kinase Inhibition IC50 BindingDB

Validated Application Scenarios for 2-Amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide (903278-41-1) Based on Differential Evidence


Kinase Inhibitor Scaffold Hopping and SAR Expansion

The 2-aminoindolizine-1-carboxamide core has been patented as a kinase-inhibitory scaffold. [1] 903278-41-1, with its 4-methoxybenzoyl and N-phenylcarboxamide features, can serve as a comparator compound in medicinal chemistry programs exploring the impact of electron-donating substituents on kinase selectivity. Its modest IC50 of 28 μM [2] makes it suitable as a reference point for assessing potency improvements achieved through 4-position benzoyl modifications.

Physicochemical Benchmarking for ADME Optimization

With an estimated cLogP of ~3.2 and two hydrogen-bond donors, 903278-41-1 occupies an intermediate lipophilicity space within the 2-amino-3-aroylindolizine series. [1] Researchers can use this compound as a baseline to quantify the ADME impact of transitioning from 4-methoxy to 4-chloro (ΔcLogP ≈ +0.7) or 4-ethoxy (ΔMW = +14 Da) substitutions, enabling rational property-based design. [3]

Negative Control for Regioisomeric Activity Studies

The precise 4-methoxy regioisomerism of 903278-41-1 is critical for studies comparing para vs. meta substitution effects on target binding. [1] The 3-methoxy isomer (CAS 903312-07-2) serves as the regioisomeric comparator, and procurement of both isomers in confirmed isomeric purity (>95%) enables rigorous SAR profiling. [2]

Computational Chemistry Model Validation

The availability of well-defined structural analogs—2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide and 2-amino-3-(4-ethoxybenzoyl)-N-phenylindolizine-1-carboxamide—enables computational chemists to validate docking poses and free-energy perturbation (FEP) predictions using 903278-41-1 as the reference structure. Its electron-rich 4-methoxybenzoyl group provides a distinct electrostatic profile for testing force-field accuracy. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
4-Methoxybenzoyl electron-donating substitution
Kinase selectivity and potency comparison
ADME physicochemical benchmarking
Intermediate cLogP ~3.2, 2 HBD profile
Lipophilicity-driven ADME property validation
Regioisomeric control studies
Confirmed 4-methoxy regioisomer purity
Para vs. meta binding assay comparison
Computational model validation
Defined 4-methoxy electrostatic profile
Docking and FEP prediction accuracy
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